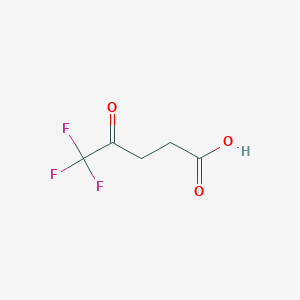

5,5,5-三氟-4-氧代戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Stereoselective syntheses of fluorinated amino acids, closely related to the structure of interest, have been achieved starting from trifluoro methylbutanoic acid. This process involves a series of transformations including conversion to a chiral oxazoline, oxidative rearrangement, and face-selective hydrogenation, followed by hydrogenolysis-hydrolysis (Pigza, Quach, & Molinski, 2009). Another synthesis route involves esterification and bromination of levulinic acid to produce 5-amino-4-oxopentanoic acid hydrochloride with an overall yield of 44% (Yuan, 2006).

Molecular Structure Analysis

The molecular structure of closely related compounds has been characterized using various spectroscopic techniques. For example, the crystal and molecular structure of 4-(3,5-dimethylpyrazol-1-yl)benzoic acid trifluoroacetate has been determined by X-ray analysis, providing insights into the packing and hydrogen bond interactions within the crystal structure (Foces-Foces et al., 1996).

Chemical Reactions and Properties

Disfavored 5-endo-trig cyclizations in 2-trifluoromethyl-1-alkenes, which are relevant to the reactivity of trifluoromethylated compounds, have been achieved, providing a method for the synthesis of fluorinated heterocycles (Ichikawa et al., 2008). Furthermore, the synthesis of 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids has been reported, showcasing a new class of selective carboxylesterase inhibitors and radical scavengers, indicating the chemical reactivity and potential applications of trifluoromethylated compounds (Khudina et al., 2019).

Physical Properties Analysis

Electrospray ionization experiments and collision-induced dissociation experiments have been performed to elucidate the fragmentation pathways of 4-oxopentanoic acid, providing insights into the physical properties and stability of the molecule under various conditions (Kanawati et al., 2008).

Chemical Properties Analysis

The synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid has been explored, demonstrating the chemical versatility and reactivity of trifluoromethylated compounds in synthesizing biologically relevant molecules (Sukach et al., 2015). Additionally, the synthesis of C20-trifluoro-5-oxo-ETE, a metabolically stable derivative, highlights the stability and reactivity of fluorinated compounds in biological systems (Patel et al., 2011).

科学研究应用

合成化学和催化

与5,5,5-三氟-4-氧代戊酸相关的化合物在合成化学中有重要应用,这些化合物可作为各种化学品合成中的前体或中间体。例如,相关化合物戊二酸已被研究用于晶体形成和分子间相互作用,突显了它在设计晶体材料和理解分子堆积原理中的实用性(B. Hachuła等,2013)。类似地,制备与5,5,5-三氟-4-氧代戊酸共享核心结构的5-氨基戊二酸的同位素异构体的努力强调了这些化合物在生物合成途径中的重要性,特别是对于参与光合作用和氧气输送等关键生物过程的生物活性卟啉(P. B. Shrestha‐Dawadi & J. Lugtenburg,2003)。

电合成和绿色化学

从甲基5-硝基-4-氧代戊酸酯合成5-氨基-4-氧代戊酸盐酸盐的电合成展示了5,5,5-三氟-4-氧代戊酸衍生物在开发可持续化学过程中的价值。这些研究对于推动绿色化学至关重要,通过优化反应条件以减少废物并提高产率,从而为生产有价值的化学产品提供环保的替代方案(A. Konarev et al., 2007)。

分析化学

在分析化学中,对4-氧代戊酸的质谱表征提供了对小有机化合物的结构分析和行为的见解。了解这些化合物的碎裂途径有助于开发用于检测和定量复杂混合物中类似化合物的分析方法,这对于包括环境监测、食品安全和药理学在内的各个领域至关重要(B. Kanawati et al., 2008)。

聚合物科学

在聚合物科学中,从一种新的活性三氟B3单体合成超支化聚(芳基醚)的研究,这种单体可能与5,5,5-三氟-4-氧代戊酸的反应性和实用性有关,展示了该化合物在创造具有独特性能的材料方面的潜力。这类材料因其热稳定性、机械性能和在先进技术中的潜在应用而备受关注(Susanta Banerjee et al., 2009)。

安全和危害

属性

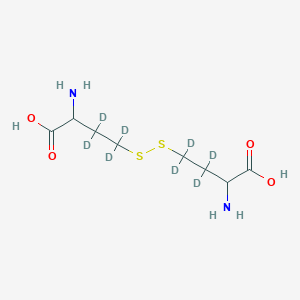

IUPAC Name |

5,5,5-trifluoro-4-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O3/c6-5(7,8)3(9)1-2-4(10)11/h1-2H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYJVMZMNMXMCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608531 |

Source

|

| Record name | 5,5,5-Trifluoro-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5,5-Trifluoro-4-oxopentanoic acid | |

CAS RN |

684-76-4 |

Source

|

| Record name | 5,5,5-Trifluoro-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B32547.png)

![4-[[4-(2-Benzamido-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B32569.png)